molecular formula C8H12B2CoF4N4O4 B3120302 N,N',N

N,N',N"",N""'-(Tetrafluorodiborato)bis[mu-(2,3-butanedionedioximato)]cobalt(II)

Cat. No. B3120302
CAS RN: 26220-72-4
M. Wt: 384.76 g/mol
InChI Key: YINFEBLKZZBOEG-UHFFFAOYSA-N
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Description

“N,N’,N",N"'-(Tetrafluorodiborato)bis[mu-(2,3-butanedionedioximato)]cobalt(II)” is a chemical compound with the CAS number 26220-72-4 . It is also known by its Chinese name "N,N’,N“,N”'- (四氟硼酸盐)双 [μ- (2,3-丁二酮肟)]合钴 (II)" .


Physical And Chemical Properties Analysis

The molecular weight of the compound is 384.76 g/mol . Unfortunately, other physical and chemical properties like density, melting point, and boiling point were not found in the search results .

Scientific Research Applications

Green Synthesis and Biomedical Applications

Cobalt and cobalt oxide nanoparticles, synthesized through green fabrication methods, show promise in biomedical applications due to their antioxidant, antimicrobial, anticancer, and other therapeutic properties. These nanoparticles are also utilized in technological applications like lithium-ion batteries and environmental remediation (Waris et al., 2021).

Environmental Impact and Toxicity

Studies have explored the environmental impact of cobalt, highlighting its role as a micronutrient at trace concentrations and its potential toxicity at higher concentrations. The interaction of cobalt with other heavy metals and its effect on microbial growth inhibition are areas of ongoing research, underscoring the complexity of its environmental behavior (Gikas, 2008).

Catalysis and Material Science

Cobalt-based materials are critical in catalysis, particularly in the Fischer-Tropsch synthesis for fuel production, due to their high activity and stability. Advances in understanding the effects of particle size, surface oxidation states, and bimetallic particles on cobalt-based catalysts have been significant, offering insights into the reaction mechanism and catalyst design (Qi et al., 2020).

Hazard and Risk Assessment

The health hazards posed by cobalt, including potential cardiomyopathy and vision or hearing impairment at high exposure levels, have been reviewed. The systemic toxicity of cobalt relates to its interactions with various receptors, ion channels, and biomolecules, pointing towards the need for careful monitoring and risk assessment in medical and occupational settings (Paustenbach et al., 2013).

Recovery and Recycling

The recovery of cobalt from zinc plant purification residue highlights the importance of recycling cobalt from metallurgical wastes. Understanding the mechanisms and efficiencies of different metallurgical processes for cobalt recovery is crucial for addressing supply risks and environmental concerns associated with cobalt usage (Huang et al., 2020).

Safety and Hazards

The safety data sheet according to 1907/2006/EC, Article 31, provides toxicological information about the compound . In case of skin contact, it is advised to immediately rinse with water. If swallowed and symptoms persist, consult a doctor .

Relevant Papers The compound is mentioned in the context of being a catalyst for high conversion, chain transfer polymerization of methyl methacrylate . More research is needed to fully understand its potential applications.

properties

IUPAC Name

cobalt(2+);(4E,6Z,11E,13Z)-2,2,9,9-tetrafluoro-5,6,12,13-tetramethyl-1,3,8,10-tetraoxa-4,7,11,14-tetraza-2,9-diboranuidacyclotetradeca-4,6,11,13-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12B2F4N4O4.Co/c1-5-6(2)16-20-10(13,14)22-18-8(4)7(3)17-21-9(11,12)19-15-5;/h1-4H3;/q-2;+2/b15-5-,16-6+,17-7+,18-8-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YINFEBLKZZBOEG-ZHUWLJBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]1(ON=C(C(=NO[B-](ON=C(C(=NO1)C)C)(F)F)C)C)(F)F.[Co+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-]1(O/N=C(\C(=N\O[B-](O/N=C(\C(=N\O1)\C)/C)(F)F)\C)/C)(F)F.[Co+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12B2CoF4N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cobalt(2+);(4E,6Z,11E,13Z)-2,2,9,9-tetrafluoro-5,6,12,13-tetramethyl-1,3,8,10-tetraoxa-4,7,11,14-tetraza-2,9-diboranuidacyclotetradeca-4,6,11,13-tetraene

CAS RN

26220-72-4
Record name Cobalt, [bis[μ-[[2,3-butanedione 2,3-di(oximato-κO)](2-)]]tetrafluorodiborato(2-)-κN,κN',κN'',κN''']-, (SP-4-1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N',N"",N""'-(Tetrafluorodiborato)bis[mu-(2,3-butanedionedioximato)]cobalt(II)
Reactant of Route 2
N,N',N"",N""'-(Tetrafluorodiborato)bis[mu-(2,3-butanedionedioximato)]cobalt(II)
Reactant of Route 3
N,N',N"",N""'-(Tetrafluorodiborato)bis[mu-(2,3-butanedionedioximato)]cobalt(II)
Reactant of Route 4
N,N',N"",N""'-(Tetrafluorodiborato)bis[mu-(2,3-butanedionedioximato)]cobalt(II)
Reactant of Route 5
N,N',N"",N""'-(Tetrafluorodiborato)bis[mu-(2,3-butanedionedioximato)]cobalt(II)
Reactant of Route 6
N,N',N"",N""'-(Tetrafluorodiborato)bis[mu-(2,3-butanedionedioximato)]cobalt(II)

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